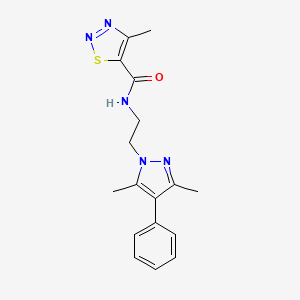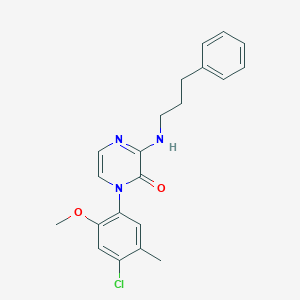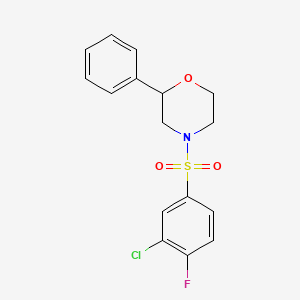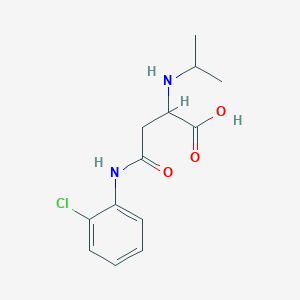![molecular formula C22H19ClN2O5S2 B2626042 3-((4aR,5R,5aR,8aR,9S)-10-(4-chlorophenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid CAS No. 1177663-94-3](/img/structure/B2626042.png)
3-((4aR,5R,5aR,8aR,9S)-10-(4-chlorophenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((4aR,5R,5aR,8aR,9S)-10-(4-chlorophenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid is a useful research compound. Its molecular formula is C22H19ClN2O5S2 and its molecular weight is 490.97. The purity is usually 95%.
BenchChem offers high-quality 3-((4aR,5R,5aR,8aR,9S)-10-(4-chlorophenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4aR,5R,5aR,8aR,9S)-10-(4-chlorophenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurological Disorders and Neurodegenerative Diseases
This compound has shown promise as an excitatory amino acid receptor antagonist for the treatment of neurological disorders and neurodegenerative diseases. Specifically, it targets pain and migraine. The molecular structure and pharmacological properties of this compound make it a potential candidate for modulating neurotransmitter pathways involved in pain perception and neurodegeneration .
Anticancer Properties
Research suggests that this compound exhibits anticancer activity. Its unique structure may interfere with cancer cell growth and survival pathways. Further investigations are needed to explore its mechanism of action and potential applications in cancer therapy .
Anti-Inflammatory Effects
The compound’s anti-inflammatory properties could be valuable in managing chronic inflammatory conditions. By inhibiting specific pathways related to inflammation, it may contribute to reducing tissue damage and improving overall health .
Antioxidant Activity
Due to its chemical structure, this compound may act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress. Antioxidants play a crucial role in preventing various diseases, including cardiovascular disorders and aging-related conditions .
Metabolic Disorders
Preliminary studies suggest that this compound might influence metabolic pathways. It could potentially impact glucose homeostasis, lipid metabolism, or other aspects of metabolic regulation. Further research is necessary to validate these findings .
Neuroprotection
Given its potential as an excitatory amino acid receptor antagonist, this compound may offer neuroprotective effects. It could help prevent neuronal damage and improve cognitive function in neurodegenerative conditions such as Alzheimer’s disease and Parkinson’s disease .
properties
IUPAC Name |
3-[9-(4-chlorophenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O5S2/c23-9-3-1-8(2-4-9)13-14-10-7-11(17(14)31-19-18(13)32-22(30)24-19)16-15(10)20(28)25(21(16)29)6-5-12(26)27/h1-4,10-11,13-17H,5-7H2,(H,24,30)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATJXMNZTLPUPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C1C4C2C(=O)N(C4=O)CCC(=O)O)SC5=C(C3C6=CC=C(C=C6)Cl)SC(=O)N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4aR,5R,5aR,8aR,9S)-10-(4-chlorophenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-benzyl-N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2625959.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2625963.png)
![N-(5-((5-ethylthiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2625964.png)
![3-(4-fluorophenyl)-N-isopropyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2625965.png)

![2-[(6-Chloro-3-nitro-2-pyridinyl)amino]-3-methylbutanoic acid](/img/structure/B2625967.png)
![[(9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-5-yl)oxy]acetic acid](/img/structure/B2625969.png)





![ethyl 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2625982.png)